Methyl 4-ethoxypiperidine-4-carboxylate

Description

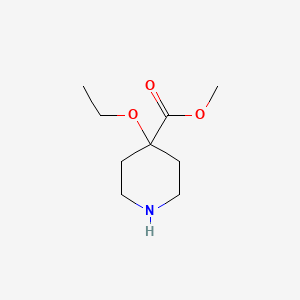

Methyl 4-ethoxypiperidine-4-carboxylate is a piperidine derivative characterized by a six-membered nitrogen-containing ring with two substituents at the 4-position: an ethoxy group (–OCH₂CH₃) and a methyl ester (–COOCH₃). This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and drug development. Its structural features—a piperidine backbone with dual 4-position substituents—make it a valuable candidate for comparative analysis with analogous compounds.

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

methyl 4-ethoxypiperidine-4-carboxylate |

InChI |

InChI=1S/C9H17NO3/c1-3-13-9(8(11)12-2)4-6-10-7-5-9/h10H,3-7H2,1-2H3 |

InChI Key |

CFMDWXXHRCOPFU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CCNCC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethoxypiperidine-4-carboxylate typically involves the esterification of 4-ethoxypiperidine-4-carboxylic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethoxypiperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-ethoxypiperidine-4-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

Mechanism of Action

The mechanism of action of Methyl 4-ethoxypiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Substituent Effects on Physicochemical Properties

- Ethoxy vs. Methyl Groups : Ethoxy substituents (as in the target compound) introduce electron-donating effects and moderate hydrophobicity compared to methyl groups. Ethyl 4-methylpiperidine-4-carboxylate hydrochloride (CAS 59184-90-6) exhibits higher steric hindrance, which may reduce reactivity in nucleophilic substitutions .

- Ester vs. Ketone Functionality : Ethyl 4-piperidone-3-carboxylate hydrochloride (CAS 4644-61-5) contains a ketone group, increasing electrophilicity and susceptibility to nucleophilic attacks compared to ester-containing analogs like the target compound .

- Aromatic vs.

Biological Activity

Methyl 4-ethoxypiperidine-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. The ethoxy and carboxylate groups contribute to its unique reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Inhibition of Soluble Epoxide Hydrolase (sEH) : Studies have shown that modifications at the 4-position of the piperidine ring significantly enhance the inhibitory activity against sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are important for cardiovascular health and inflammation modulation .

- Anti-inflammatory Effects : By inhibiting sEH, this compound can lead to increased levels of EETs, which exhibit vasodilatory and anti-inflammatory properties. This mechanism may be beneficial in treating conditions such as hypertension and asthma .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound and related compounds:

- In vitro Studies : Research demonstrated that derivatives with a methyl group at the 4-position showed over a 40-fold increase in sEH inhibition compared to non-substituted analogs. This highlights the importance of structural modifications in enhancing biological activity .

- Metabolic Stability : Compounds similar to this compound were evaluated for their metabolic stability in liver microsomes, indicating that certain structural features can significantly prolong their half-life, enhancing their potential as therapeutic agents .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicated that some analogs could achieve higher plasma concentrations and longer half-lives, suggesting favorable absorption and distribution characteristics essential for effective drug development .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | sEH Inhibition (IC50) | Half-Life (min) | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | >40-fold increase | Variable | Yes |

| Analog A (with methyl at 4-position) | Significant | >220 | Yes |

| Analog B (non-substituted) | Baseline | <5 | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.